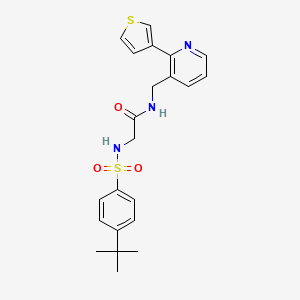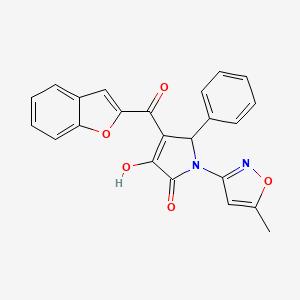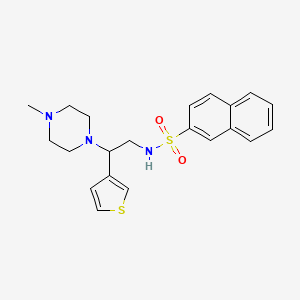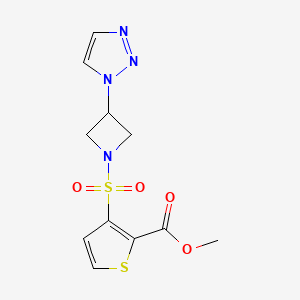
2-(4-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a monoprotected derivative of DAP . It’s used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H-NMR and 13C-NMR . The 1H-NMR (CDCl3, δ ppm) values are: 1.38 (s, 3H, CH3); 4.05, 4.59 (AB, 2H, J = 8.9 Hz, CH2O), 4.31 and 4.37 (AB, 2H, J = 14.2Hz, CH2N), 7.28-7.82 (m, 5H arom), 7.88 (s, 1H triazole), 8.17 (s, 1H triazole) . The 13C-NMR (CDCl3, δ ppm) values are: 24.82 (CH3), 56.97 (1C, 4,5-dihydrooxazole), 70.44 (1C, CH2-triazole), 75.01 (1C, CH2 (4,5-dihydrooxazole)), 128.26, 128.43, 131.90, 133.44 (6C, phenyl), 144.32 and 151.42 (2C, triazole), 164.76 (1C, 4,5-dihydrooxazole) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242 . The compound has a yield of 95% . The Rf value is 0.31 (ether/ methanol: 9/1) .Applications De Recherche Scientifique
Quantitative Analysis in Amino Acid and Peptide Derivatives
The tert-butyloxycarbonyl group, a component of the compound , is important in the quantitative analysis of N-blocked amino acids and peptides. It can be accurately determined after cleavage with perchloric acid in acetic acid, highlighting its significance in analytical chemistry Ehrlich-Rogozinski, S. (1974). Israel Journal of Chemistry.
Synthesis of Specific Peptide Derivatives
The compound has been used in the synthesis of specific peptide derivatives, such as in the case of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. This demonstrates its role in facilitating complex chemical reactions to create novel molecular structures Wang Yu-huan (2009). Journal of Shijiazhuang Vocational Technology Institute.
Development of Novel Polymers
It has applications in the field of polymer science, particularly in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These include compounds like N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, showcasing its utility in developing new polymeric materials Guangzheng Gao, F. Sanda, T. Masuda (2003). Macromolecules.
Facilitation in Peptide Isostere Synthesis
The compound is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, which is important in the combinatorial solid-phase synthesis of novel peptide isosteres. This indicates its role in creating versatile building blocks for advanced peptide synthesis T. Groth, M. Meldal (2001). Journal of combinatorial chemistry.
Antibacterial Activity in Synthesized Compounds
It contributes to the antibacterial activity in synthesized compounds like benzoxazine analogues. The compound's derivatives have shown effectiveness against various bacterial strains, indicating potential applications in the development of new antibacterial agents Naveen Kadian, M. Maste, A. Bhat (2012). Asian Journal of Research in Chemistry.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothian-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6S/c1-12(2,3)20-11(17)14-9-13(8-10(15)16)4-6-21(18,19)7-5-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRGJGOZNRVLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide](/img/structure/B2573426.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2573428.png)
![2-(4-fluorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2573429.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2573431.png)
![Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2573433.png)
![1-[4-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B2573434.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2573438.png)

![Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate](/img/structure/B2573443.png)

![3-(4-chlorophenyl)-5-methyl-9-propyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2573446.png)